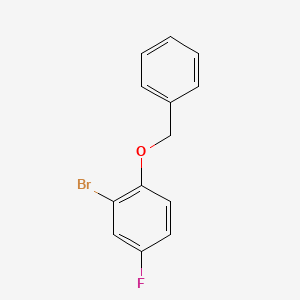

1-(Benzyloxy)-2-bromo-4-fluorobenzene

Übersicht

Beschreibung

1-(Benzyloxy)-2-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom

Vorbereitungsmethoden

The synthesis of 1-(Benzyloxy)-2-bromo-4-fluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Benzyloxy Protection:

These reactions often require specific conditions, such as the presence of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

1-(Benzyloxy)-2-bromo-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-bromo-4-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Biomedical Research: The compound is studied for its potential use in drug development and as a probe in biochemical assays

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-(Benzyloxy)-2-bromo-4-fluorobenzene can be compared with other similar compounds, such as:

1-(Benzyloxy)-2-chloro-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.

1-(Benzyloxy)-2-bromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

1-(Benzyloxy)-2-iodo-4-fluorobenzene: Similar structure but with an iodine atom instead of bromine

These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the different halogen atoms present.

Biologische Aktivität

1-(Benzyloxy)-2-bromo-4-fluorobenzene is an aromatic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, featuring a benzyloxy group and halogen substituents, suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

The molecular formula of this compound is C13H10BrF, with a molecular weight of approximately 273.12 g/mol. The compound features both bromine and fluorine atoms, which can influence its reactivity and biological interactions.

Inhibition Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant biological activity, particularly in enzyme inhibition. For example, derivatives of phenolic compounds have shown promising results as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways. These studies often report IC50 values (the concentration required to inhibit 50% of the enzyme activity) in the low micromolar range, indicating potent activity.

| Compound Name | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Similar Phenolic Derivative | 3.67 ± 0.47 | Phosphodiesterase II |

Antioxidant Activity

The antioxidant properties of related compounds suggest that this compound may also exhibit protective effects against oxidative stress. Studies on phenolic compounds indicate that the presence of hydroxyl groups enhances their ability to scavenge free radicals, potentially leading to neuroprotective effects.

Case Studies

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of phenolic compounds, it was found that certain derivatives could significantly increase cell viability in neuronal cell lines exposed to oxidative stress. This indicates a potential application for this compound in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of halogenated phenols has shown that such compounds can inhibit bacterial growth. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Antioxidant Activity : The ability to donate electrons may help neutralize free radicals.

- Cell Signaling Modulation : By interacting with phosphodiesterases, these compounds can influence intracellular signaling cascades.

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAJVRIADCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616552 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660842-05-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.